Ethyl 6-phenylpiperidine-2-carboxylate
Overview
Description
Ethyl 6-phenylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 6-phenylpiperidine-2-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an ethyl group and a phenyl group .Physical And Chemical Properties Analysis
Ethyl 6-phenylpiperidine-2-carboxylate has a molecular weight of 233.31 .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 6-phenylpiperidine-2-carboxylate and its derivatives have been explored extensively in the field of organic synthesis, demonstrating a wide range of chemical reactivities and applications. For instance, the compound has been utilized in the phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Similarly, derivatives of this compound have been synthesized and evaluated for their antimalarial activities, highlighting the potential of ethyl 6-phenylpiperidine-2-carboxylate in the development of new therapeutic agents (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Corrosion Inhibition
Ethyl 6-phenylpiperidine-2-carboxylate derivatives have also found applications as corrosion inhibitors. For example, pyranpyrazole derivatives, structurally related to ethyl 6-phenylpiperidine-2-carboxylate, have been identified as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors exhibit high efficiency and are supported by experimental and quantum chemical studies (Dohare, Ansari, Quraishi, & Obot, 2017).
Biological Activities
Research has also delved into the synthesis of phenylalkyloxiranecarboxylic acid derivatives, including ethyl 6-phenylpiperidine-2-carboxylate, to study their effects on blood glucose concentration. This work revealed that most compounds exhibited remarkable blood glucose-lowering activities in fasted rats, indicating potential therapeutic applications (Eistetter & Wolf, 1982). Additionally, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their evaluation for antimalarial activities represent another significant application in the search for new treatments for infectious diseases (Ningsanont et al., 2003).
Enzymatic and Chemical Transformations
The use of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate in enzymatic oligomerization processes highlights the versatility of ethyl 6-phenylpiperidine-2-carboxylate derivatives in polymer chemistry. These processes demonstrate the potential for creating novel polymeric materials through biocatalytic methods (Pang, Ritter, & Tabatabai, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-phenylpiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDSCPXUVCTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647078 | |
Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-phenylpiperidine-2-carboxylate | |
CAS RN |
1137664-24-4 | |
Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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